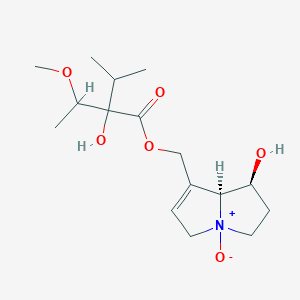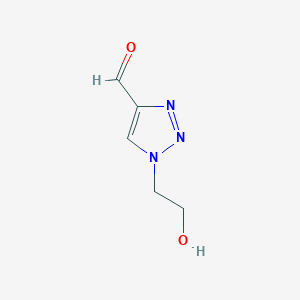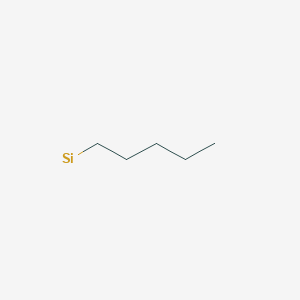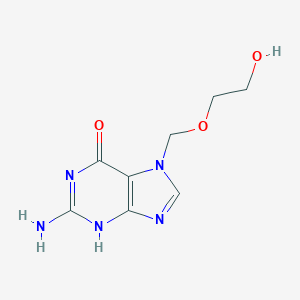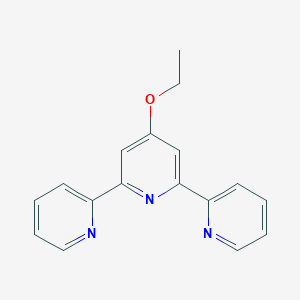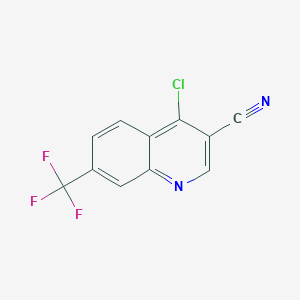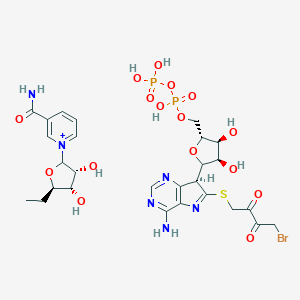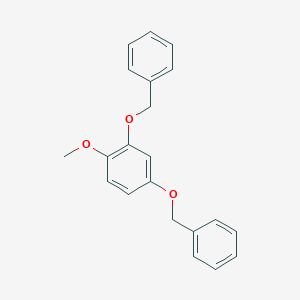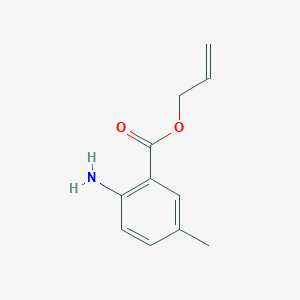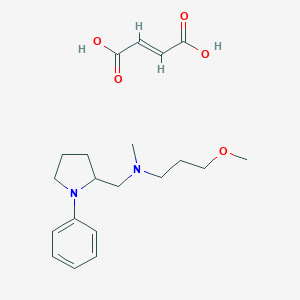
(-)-N-(3-Methoxypropyl)-N-methyl-1-phenyl-2-pyrrolidinemethanamine fumarate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(-)-N-(3-Methoxypropyl)-N-methyl-1-phenyl-2-pyrrolidinemethanamine fumarate, also known as MPMP, is a chemical compound that belongs to the class of psychoactive substances known as designer drugs. It is a synthetic analog of the stimulant drug methamphetamine, which has been shown to have potential therapeutic applications in the treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy. MPMP has been the subject of extensive scientific research in recent years due to its potential as a novel pharmacological agent.
作用機序
The precise mechanism of action of (-)-N-(3-Methoxypropyl)-N-methyl-1-phenyl-2-pyrrolidinemethanamine fumarate is not fully understood, but it is believed to act as a dopamine and norepinephrine reuptake inhibitor, similar to other stimulant drugs such as cocaine and amphetamines. This mechanism of action is thought to underlie the drug's ability to improve cognitive function and reduce symptoms of ADHD.
Biochemical and Physiological Effects:
(-)-N-(3-Methoxypropyl)-N-methyl-1-phenyl-2-pyrrolidinemethanamine fumarate has been shown to have a range of biochemical and physiological effects, including increased dopamine and norepinephrine release in the brain, increased heart rate and blood pressure, and increased locomotor activity. These effects are similar to those seen with other stimulant drugs and are thought to underlie the drug's therapeutic effects in the treatment of ADHD.
実験室実験の利点と制限
One advantage of (-)-N-(3-Methoxypropyl)-N-methyl-1-phenyl-2-pyrrolidinemethanamine fumarate as a research tool is its ability to selectively target dopamine and norepinephrine transporters, which can provide insights into the role of these neurotransmitters in various physiological and pathological processes. However, the use of (-)-N-(3-Methoxypropyl)-N-methyl-1-phenyl-2-pyrrolidinemethanamine fumarate in laboratory experiments is limited by its potential for abuse and toxicity, which can pose risks to researchers and experimental subjects.
将来の方向性
Future research on (-)-N-(3-Methoxypropyl)-N-methyl-1-phenyl-2-pyrrolidinemethanamine fumarate is likely to focus on its potential therapeutic applications in the treatment of ADHD and other neurological disorders, as well as its potential as a research tool for studying the role of dopamine and norepinephrine in the brain. Additional studies may also investigate the safety and efficacy of (-)-N-(3-Methoxypropyl)-N-methyl-1-phenyl-2-pyrrolidinemethanamine fumarate in humans, as well as its potential for abuse and addiction. Overall, (-)-N-(3-Methoxypropyl)-N-methyl-1-phenyl-2-pyrrolidinemethanamine fumarate represents a promising area of research in the field of neuroscience and pharmacology, with potential applications in both basic and clinical research.
合成法
The synthesis of (-)-N-(3-Methoxypropyl)-N-methyl-1-phenyl-2-pyrrolidinemethanamine fumarate involves several steps, including the reaction of 3-methoxypropylamine with methylamine to form N-methyl-3-methoxypropylamine, which is then reacted with phenyl-2-chloromethylpyrrolidine to form the final product. The synthesis of (-)-N-(3-Methoxypropyl)-N-methyl-1-phenyl-2-pyrrolidinemethanamine fumarate is a complex process that requires specialized equipment and expertise in organic chemistry.
科学的研究の応用
(-)-N-(3-Methoxypropyl)-N-methyl-1-phenyl-2-pyrrolidinemethanamine fumarate has been the subject of numerous scientific studies in recent years, with researchers investigating its potential therapeutic applications and mechanisms of action. One area of research has focused on the drug's potential as a treatment for ADHD, with studies showing that (-)-N-(3-Methoxypropyl)-N-methyl-1-phenyl-2-pyrrolidinemethanamine fumarate can improve cognitive function and reduce symptoms of hyperactivity and impulsivity in animal models.
特性
CAS番号 |
142469-88-3 |
|---|---|
製品名 |
(-)-N-(3-Methoxypropyl)-N-methyl-1-phenyl-2-pyrrolidinemethanamine fumarate |
分子式 |
C16H26N2O.C4H4O4 |
分子量 |
378.5 g/mol |
IUPAC名 |
(E)-but-2-enedioic acid;3-methoxy-N-methyl-N-[(1-phenylpyrrolidin-2-yl)methyl]propan-1-amine |
InChI |
InChI=1S/C16H26N2O.C4H4O4/c1-17(11-7-13-19-2)14-16-10-6-12-18(16)15-8-4-3-5-9-15;5-3(6)1-2-4(7)8/h3-5,8-9,16H,6-7,10-14H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChIキー |
FAWVQHAGGIVZMF-WLHGVMLRSA-N |
異性体SMILES |
CN(CCCOC)CC1CCCN1C2=CC=CC=C2.C(=C/C(=O)O)\C(=O)O |
SMILES |
CN(CCCOC)CC1CCCN1C2=CC=CC=C2.C(=CC(=O)O)C(=O)O |
正規SMILES |
CN(CCCOC)CC1CCCN1C2=CC=CC=C2.C(=CC(=O)O)C(=O)O |
同義語 |
(-)-N-(3-Methoxypropyl)-N-methyl-1-phenyl-2-pyrrolidinemethanamine fum arate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



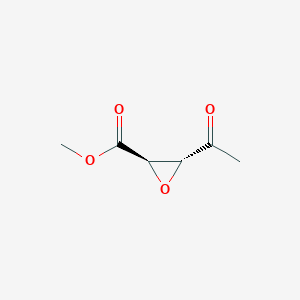
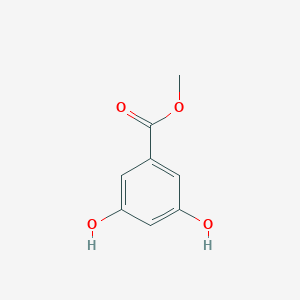
![Methyl 7-[2-[2-(8-methoxycarbonyl-4b,8-dimethyl-5,6,7,8a,9,10-hexahydrophenanthren-2-yl)propan-2-ylperoxy]propan-2-yl]-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylate](/img/structure/B129439.png)
